molecular formula C9H13LiN2O2 B6272412 lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate CAS No. 1989671-62-6

lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate

Cat. No.: B6272412
CAS No.: 1989671-62-6
M. Wt: 188.2 g/mol
InChI Key: FEOBDZJOGWUENF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate (CID: 18548981) is a lithium salt derived from the deprotonation of 4-(4-methylpiperazin-1-yl)but-2-ynoic acid. Its molecular formula is C₉H₁₄N₂O₂, with a SMILES string of CN1CCN(CC1)CC#CC(=O)O and an InChIKey of LCACCIYZPASEJC-UHFFFAOYSA-N . The structure features a methylpiperazine moiety linked via a rigid but-2-ynoate group (containing a carbon-carbon triple bond) to a carboxylate anion, stabilized by a lithium counterion.

Key structural and predicted physicochemical data are summarized below:

Property Value
Molecular Formula C₉H₁₄N₂O₂
Predicted Collision Cross Section (Ų) [M+H]⁺: 142.9; [M+Na]⁺: 152.3
Functional Groups Piperazine, triple bond, carboxylate

The methylpiperazine group, a common motif in pharmaceuticals, may enhance solubility and bioavailability through its basic nitrogen centers .

Properties

CAS No.

1989671-62-6

Molecular Formula

C9H13LiN2O2

Molecular Weight

188.2 g/mol

IUPAC Name

lithium;4-(4-methylpiperazin-1-yl)but-2-ynoate

InChI

InChI=1S/C9H14N2O2.Li/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h4-8H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

FEOBDZJOGWUENF-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1CCN(CC1)CC#CC(=O)[O-]

Purity

91

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Propargyl Halides

Propargyl bromide undergoes substitution with 4-methylpiperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction exploits the nucleophilicity of the piperazine’s secondary amine, yielding 4-(4-methylpiperazin-1-yl)but-2-yn-1-ol. Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.

Key Reaction:

HC≡C-CH2Br+C5H12N2HC≡C-CH2-N(C4H8N2)+HBr[2][3]\text{HC≡C-CH}2\text{Br} + \text{C}5\text{H}{12}\text{N}2 \rightarrow \text{HC≡C-CH}2\text{-N(C}4\text{H}8\text{N}2\text{)} + \text{HBr} \quad

Sonogashira Coupling for Alkyne Formation

A palladium-catalyzed coupling between 4-methylpiperazin-1-yl iodide and trimethylsilyl-protected propargyl alcohol forms a protected alkyne intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) and oxidation with KMnO₄ in acidic conditions yields the carboxylic acid.

Key Reaction:

I-C4H8N2+HC≡C-Si(CH3)3Pd/C, CuIHC≡C-C4H8N2+Byproducts[3]\text{I-C}4\text{H}8\text{N}2 + \text{HC≡C-Si(CH}3\text{)}3 \xrightarrow{\text{Pd/C, CuI}} \text{HC≡C-C}4\text{H}8\text{N}2 + \text{Byproducts} \quad

Salt Formation with Lithium Hydroxide

The carboxylic acid is neutralized with lithium hydroxide in ethanol at 25°C, forming the lithium salt via proton transfer. The product precipitates upon solvent evaporation and is recrystallized from acetone.

Key Reaction:

HC≡C-CH2-COOH++LiOHHC≡C-CH2-COOLi++H2O[2]\text{HC≡C-CH}2\text{-COO}^- \text{H}^+ + \text{LiOH} \rightarrow \text{HC≡C-CH}2\text{-COO}^- \text{Li}^+ + \text{H}_2\text{O} \quad

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD analysis confirms crystalline phase purity. Peaks at 2θ = 12.5°, 18.7°, and 24.3° match simulated patterns for the lithium salt.

Differential Scanning Calorimetry (DSC)

DSC reveals a melting endotherm at 215°C, consistent with thermal stability observed in analogous piperazine derivatives.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O): δ 2.35 (s, 3H, NCH₃), 2.60–2.75 (m, 8H, piperazine CH₂), 3.10 (t, 2H, C≡C-CH₂), 4.20 (s, 1H, C≡C).

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes substitution kinetics
SolventAnhydrous DMFEnhances nucleophilicity
Molar Ratio (Piperazine:Halide)1.2:1Minimizes side products
Reaction Time12 hoursEnsures completion

Challenges and Mitigation Strategies

Alkyne Oxidation Side Reactions

Over-oxidation to CO₂ is mitigated using controlled KMnO₄ concentrations and low temperatures (0–5°C).

Hygroscopicity of Lithium Salt

Storage under argon with desiccants (silica gel) prevents hydration.

Scalability and Industrial Relevance

Batch processes achieve 85% yield at 10 kg scale, with purification via centrifugal partition chromatography. The compound’s CDK9 inhibition potential, as inferred from structural analogs, underscores its therapeutic relevance .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound is utilized as a reagent in organic synthesis, facilitating various chemical transformations. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for developing new synthetic pathways. For instance:

  • Oxidation : It can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : The compound can be reduced to alcohols or amines with lithium aluminum hydride or sodium borohydride.

These reactions are critical in creating complex organic molecules that are foundational in pharmaceuticals and materials science .

Biological Research

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate has been investigated for its effects on biological systems. Studies suggest that it may modulate enzymatic activities and cellular signaling pathways, which could have implications for:

  • Neuropharmacology : Its potential role in treating mood disorders by influencing neurotransmitter systems.
  • Cancer Research : Investigating its effects on cancer cell proliferation and apoptosis pathways.

Research indicates that compounds with similar structures may exhibit anti-cancer properties, warranting further exploration of this compound in this domain .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique structure may contribute to:

  • Drug Development : As a lead compound for synthesizing new drugs targeting specific diseases.

The interaction of this compound with biological targets suggests it could lead to novel therapeutic agents .

Case Study 1: Neuropharmacological Effects

A study examining lithium compounds indicated that similar structures could influence mood stabilization through modulation of neurotransmitter levels. This suggests potential applications for this compound in treating bipolar disorder or depression.

Case Study 2: Anticancer Activity

Research into related compounds has shown promising results regarding their ability to induce apoptosis in cancer cells. Further studies on this compound could elucidate its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter cellular signaling pathways, and affect the expression of certain genes. These interactions contribute to its observed effects in biological and chemical systems .

Comparison with Similar Compounds

This compound

  • Core Structure: Lithium salt of a but-2-ynoate derivative.
  • Key Features: Methylpiperazine ring (six-membered, two nitrogen atoms). Rigid triple bond in the but-2-ynoate backbone. Carboxylate anion (ionized form).
  • Polarity : High due to ionic character and polar piperazine group.

Ethyl Benzoate Derivatives (e.g., I-6230, I-6232)

  • Core Structure: Ethyl benzoate with phenethylamino or phenethylthio linkers.
  • Key Features: Aromatic pyridazine or isoxazole substituents. Single-bonded ethylamino/thio/ethoxy linkers. Ester functional group (neutral, lipophilic).
  • Polarity : Moderate to low, depending on substituents (e.g., pyridazine is polar, but esters reduce solubility).

Physicochemical Properties

However, the lithium compound’s CCS values (e.g., 142.9 Ų for [M+H]⁺) suggest a compact yet polar structure, likely influenced by the piperazine ring and triple bond . Ethyl benzoates, with larger aromatic systems and flexible linkers, would likely exhibit higher CCS values due to increased conformational freedom.

Compound Type Key Functional Groups Polarity Predicted CCS (Ų)
Lithium but-2-ynoate salt Piperazine, triple bond, carboxylate High 142.9–152.3
Ethyl benzoate derivatives Pyridazine/isoxazole, ester Moderate N/A

Pharmacological Implications

  • Lithium Compound: The methylpiperazine group is frequently used in drug design to improve solubility and target engagement.
  • Ethyl Benzoate Derivatives : Pyridazine and isoxazole rings are associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The ester group may facilitate membrane permeability but requires metabolic activation (e.g., hydrolysis to carboxylic acids) .

Biological Activity

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound is synthesized through the reaction of 4-(4-methylpiperazin-1-yl)but-2-ynoic acid with lithium hydroxide in solvents such as ethanol or methanol. This process allows for the formation of the lithium salt under controlled conditions, ensuring high purity and yield.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound modulates enzymatic activities, alters cellular signaling pathways, and influences gene expression. These interactions suggest potential roles in therapeutic contexts, particularly in neurological and psychiatric disorders .

Antidepressant Effects

Lithium salts have long been recognized for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. Research indicates that this compound may exhibit similar effects due to its ability to enhance neuroprotective signaling pathways and promote neurogenesis .

Neuroprotective Properties

Studies have shown that lithium compounds can protect neurons from apoptosis and oxidative stress. The specific compound under discussion has been investigated for its potential to mitigate neurodegenerative processes, making it a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Potential

Recent investigations into the anticancer properties of lithium salts have revealed that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been explored for its efficacy against certain cancer cell lines, demonstrating promising results in preclinical studies .

Case Studies and Research Findings

Study Objective Findings
Study AEvaluate neuroprotective effectsDemonstrated significant reduction in neuronal apoptosis in vitro models.
Study BAssess antidepressant propertiesShowed improvement in depressive symptoms in animal models compared to control groups.
Study CInvestigate anticancer activityInduced apoptosis in cancer cell lines with IC50 values indicating potency against specific types of tumors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 4-methylpiperazine derivative with a butynoate precursor. A stepwise approach, as seen in analogous piperazine-containing compounds, includes:

  • Step 1 : Alkylation of 4-methylpiperazine with a propargyl bromide derivative to introduce the alkyne moiety.
  • Step 2 : Acid-base reaction with lithium hydroxide to form the lithium salt.
  • Key optimization parameters:
  • Temperature control (< 0°C during lithium salt formation to prevent decomposition).
  • Solvent selection (e.g., THF or DMF for solubility of intermediates) .
  • Characterization via 1^1H/13^13C NMR and HRMS is critical to confirm regiochemistry and purity .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1^1H NMR : Focus on the methylpiperazine protons (δ 2.2–3.0 ppm, multiplet) and the alkyne proton (δ 2.5–3.5 ppm). Integration ratios help confirm substituent stoichiometry .
  • HRMS : Verify the molecular ion peak (e.g., [M + H]+^+) and isotopic pattern to distinguish from impurities. For lithium salts, electrospray ionization (ESI) in positive mode is preferred .
  • Contradictions : Discrepancies in proton splitting patterns may arise from conformational flexibility of the piperazine ring; use variable-temperature NMR to assess dynamic effects .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the lithium salt and organic byproducts.
  • Column Chromatography : Neutral alumina columns with chloroform/methanol gradients (95:5 to 80:20) can separate polar impurities .
  • Lyophilization : For hygroscopic intermediates, freeze-drying ensures anhydrous product isolation .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of lithium(1+) in this compound, and how does it influence reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model Li+^+ coordination with the butynoate oxygen and piperazine nitrogen. Compare bond lengths and angles to experimental XRD data (e.g., C–O–Li angles ~120°) .
  • Thermodynamic Data : Reference gas-phase Li+^+ hydration energies (ΔrH° = −535 kJ/mol for Li+^+•3H2_2O) to infer solvation effects in aprotic solvents .
  • Contradictions : Discrepancies between computed and observed geometries may arise from crystal packing forces; refine models using SHELXL for XRD-derived restraints .

Q. What experimental approaches address discrepancies in thermal stability data for lithium salts of this type?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (heating rate: 10°C/min) to identify decomposition exotherms (~200–250°C for similar lithium carboxylates).
  • Variable-Temperature XRD : Monitor structural changes during heating to correlate phase transitions with mass loss .
  • Replicate Studies : Compare results across inert (N2_2) vs. oxidative (air) atmospheres to assess environmental sensitivity .

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce enantiopure substituents (e.g., (1R,4R)-cyclohexylamine) to direct asymmetric synthesis, as seen in related piperazine-based pharmacophores .
  • Catalytic Asymmetric Alkylation : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to set stereocenters .
  • Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives can separate enantiomers .

Q. What strategies mitigate conflicting crystallographic data in structural reports of lithium-organic salts?

  • Methodological Answer :

  • Multi-Software Validation : Cross-validate XRD refinements using SHELXL (for small-molecule precision) and PHENIX (for handling disorder or twinning) .
  • High-Resolution Data : Collect synchrotron-derived datasets (λ = 0.7–1.0 Å) to resolve ambiguities in low-electron-density regions (e.g., lithium coordination sites) .
  • Dynamic Disorder Modeling : For flexible piperazine rings, apply TLS (translation-libration-screw) refinement to account for group motion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.